molecular formula C5H3FLiNO2S B6189476 lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate CAS No. 2639429-86-8

lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate

Cat. No.: B6189476
CAS No.: 2639429-86-8
M. Wt: 167.1
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Description

Lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate is a chemical compound with the molecular formula C5H3FNO2S and a molecular weight of 167.1 g/mol . This compound is known for its versatility and is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate typically involves the reaction of 2-fluoro-2-(1,3-thiazol-5-yl)acetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the lithium salt. The reaction can be represented as follows:

2-fluoro-2-(1,3-thiazol-5-yl)acetic acid+LiOHlithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate+H2O\text{2-fluoro-2-(1,3-thiazol-5-yl)acetic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-fluoro-2-(1,3-thiazol-5-yl)acetic acid+LiOH→lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

Lithium 2-fluoro-2-(1,3-thiazol-5-yl)acetate is unique due to the presence of both lithium and fluorine atoms, which impart distinct chemical properties. The lithium ion enhances its solubility and reactivity, while the fluorine atom increases its stability and resistance to metabolic degradation .

Properties

CAS No.

2639429-86-8

Molecular Formula

C5H3FLiNO2S

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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